molecular formula C7H19NO3Si B14610404 Carbamic acid--triethylsilanol (1/1) CAS No. 58078-36-7

Carbamic acid--triethylsilanol (1/1)

Cat. No.: B14610404
CAS No.: 58078-36-7
M. Wt: 193.32 g/mol
InChI Key: OIQDMUZQYAXLCB-UHFFFAOYSA-N
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Description

Carbamic acid–triethylsilanol (1/1) is a compound formed by the combination of carbamic acid and triethylsilanol. Triethylsilanol, on the other hand, is a silanol with the formula (C2H5)3SiOH . The combination of these two compounds results in a unique compound with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbamic acid–triethylsilanol (1/1) involves the reaction of carbamic acid with triethylsilanol. Carbamic acid can be synthesized by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures, yielding ammonium carbamate . Triethylsilanol is typically synthesized by the hydrolysis of triethylchlorosilane (C2H5)3SiCl in the presence of water .

Industrial Production Methods

Industrial production of carbamic acid–triethylsilanol (1/1) would likely involve large-scale synthesis of both carbamic acid and triethylsilanol, followed by their combination under controlled conditions

Chemical Reactions Analysis

Types of Reactions

Carbamic acid–triethylsilanol (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: Substitution reactions can replace one or more functional groups in the compound with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of carbamic acid–triethylsilanol (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like triethylsilane (C2H5)3SiH . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of carbamic acid–triethylsilanol (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce simpler molecules.

Scientific Research Applications

Carbamic acid–triethylsilanol (1/1) has various applications in scientific research, including:

    Chemistry: The compound is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to understand the interactions between different molecules and their effects on biological systems.

    Industry: It may be used in industrial processes for the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid–triethylsilanol (1/1) involves its interaction with molecular targets and pathways in the system it is introduced to. The specific molecular targets and pathways depend on the application and the environment in which the compound is used. For example, in biological systems, the compound may interact with enzymes and other proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Carbamic acid–triethylsilanol (1/1) can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of carbamic acid–triethylsilanol (1/1) lies in its combination of carbamic acid and triethylsilanol, which imparts distinct chemical and physical properties. This combination allows the compound to participate in a variety of chemical reactions and makes it useful in diverse scientific and industrial applications.

Properties

CAS No.

58078-36-7

Molecular Formula

C7H19NO3Si

Molecular Weight

193.32 g/mol

IUPAC Name

carbamic acid;triethyl(hydroxy)silane

InChI

InChI=1S/C6H16OSi.CH3NO2/c1-4-8(7,5-2)6-3;2-1(3)4/h7H,4-6H2,1-3H3;2H2,(H,3,4)

InChI Key

OIQDMUZQYAXLCB-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)O.C(=O)(N)O

Origin of Product

United States

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